(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol (3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 213113-50-9
VCID: VC13565901
InChI: InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1
SMILES: C1C(C(CN1)O)CO
Molecular Formula: C5H11NO2
Molecular Weight: 117.15 g/mol

(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol

CAS No.: 213113-50-9

Cat. No.: VC13565901

Molecular Formula: C5H11NO2

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(3S, 4R)-4-Hydroxymethyl-pyrrolidin-3-ol - 213113-50-9

Specification

CAS No. 213113-50-9
Molecular Formula C5H11NO2
Molecular Weight 117.15 g/mol
IUPAC Name (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol
Standard InChI InChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1
Standard InChI Key BSQXZHMREYHKOM-RFZPGFLSSA-N
Isomeric SMILES C1[C@@H]([C@@H](CN1)O)CO
SMILES C1C(C(CN1)O)CO
Canonical SMILES C1C(C(CN1)O)CO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol belongs to the pyrrolidine family, a five-membered heterocyclic amine. The stereochemical configuration at the 3rd and 4th carbon atoms (S and R, respectively) introduces chirality, critical for its biological activity and synthetic utility. The compound’s IUPAC name, (3S,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, reflects the positions and orientations of its functional groups.

Table 1: Key Molecular Properties

PropertyValue
CAS Number213113-50-9
Molecular FormulaC5H11NO2\text{C}_5\text{H}_{11}\text{NO}_2
Molecular Weight117.15 g/mol
InChIInChI=1S/C5H11NO2/c7-3-4-1-6-2-5(4)8/h4-8H,1-3H2/t4-,5-/m1/s1
InChI KeyBSQXZHMREYHKOM-RFZPGFLSSA-N
Isomeric SMILESC1C@@HCO

The hydroxymethyl group (-CH2_2OH) at position 4 and the hydroxyl group (-OH) at position 3 contribute to its polarity and hydrogen-bonding capacity, influencing solubility and reactivity.

Synthesis Methods

Asymmetric Synthesis Strategies

The synthesis of (3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol typically employs asymmetric techniques to achieve the desired stereochemistry. One common approach involves the diastereoselective reduction of a ketone intermediate derived from pyrrolidine precursors. For example, a chiral auxiliary or catalyst may direct the reduction of a 4-keto-pyrrolidin-3-ol derivative using sodium borohydride (NaBH4\text{NaBH}_4) or lithium aluminium hydride (LiAlH4\text{LiAlH}_4).

Industrial-Scale Production

Industrial methods optimize yield and purity through continuous flow reactors and advanced purification techniques such as chromatography or crystallization. Stereochemical fidelity is maintained via kinetic resolution or enzymatic catalysis, ensuring compliance with pharmaceutical-grade standards.

Applications in Pharmaceutical Research

Role as a Chiral Intermediate

The compound’s stereochemistry makes it a critical intermediate in synthesizing enantiomerically pure pharmaceuticals. For instance, pyrrolidine derivatives are foundational in protease inhibitors (e.g., HIV-1 protease inhibitors) and neuromodulators targeting G-protein-coupled receptors.

Case Study: Antibiotic Development

In a hypothetical application, (3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol could serve as a precursor to β-lactamase inhibitors. The hydroxymethyl group may undergo functionalization to introduce sulfone or carbamate moieties, enhancing binding affinity to bacterial enzymes.

Biological Activities and Mechanisms

Enzymatic Interactions

The hydroxyl and hydroxymethyl groups facilitate hydrogen bonding with active sites of enzymes such as hydrolases and oxidoreductases. Molecular docking studies suggest that the compound’s stereochemistry aligns with the chiral pockets of target proteins, modulating catalytic activity.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

  • Oxidation: The hydroxymethyl group oxidizes to a carboxylic acid (-COOH\text{-COOH}) using potassium permanganate (KMnO4\text{KMnO}_4) under acidic conditions.

  • Reduction: Selective reduction of the hydroxyl group to a methylene unit (-CH2-\text{-CH}_2\text{-}) is achievable via Barton-McCombie deoxygenation.

Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution with halogenating agents (e.g., PCl5\text{PCl}_5) to form chlorinated derivatives, useful in cross-coupling reactions.

Future Perspectives and Research Directions

Expanding Synthetic Utility

Advances in organocatalysis and flow chemistry could streamline the synthesis of (3S,4R)-4-Hydroxymethyl-pyrrolidin-3-ol, reducing costs and environmental impact.

Exploring Novel Bioactivities

Collaborative studies between synthetic chemists and pharmacologists are needed to elucidate the compound’s potential in treating neurodegenerative diseases or antibiotic-resistant infections.

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